molecular formula C13H20N2O3 B1383615 tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate CAS No. 1936610-26-2

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate

Cat. No.: B1383615
CAS No.: 1936610-26-2
M. Wt: 252.31 g/mol
InChI Key: ZNMXTTROPYVHMY-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features a pyridine ring, a common heteroaromatic scaffold in pharmaceuticals, which is functionalized with a propan-2-yloxy (isopropoxy) group and a tert-butoxycarbonyl (Boc) protected amine . The Boc group serves as a crucial protecting group for amines, allowing for selective reaction at other molecular sites during multi-step synthetic sequences; it is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions . This makes the compound an invaluable building block for the preparation of more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other biologically active compounds . Its specific structure suggests potential application as a precursor in synthesizing protease inhibitors or kinase-targeted therapies, where the pyridine moiety often contributes to key drug-target interactions . As with all Boc-protected intermediates, proper storage at 2-8°C is recommended to ensure long-term stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2-propan-2-yloxypyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9(2)17-11-8-10(6-7-14-11)15-12(16)18-13(3,4)5/h6-9H,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMXTTROPYVHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridin-4-yl Carbamate Intermediate

The initial step involves carbamation of the pyridine amine to form the carbamate intermediate. This is commonly achieved by reacting 4-aminopyridine or its derivatives with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions.

  • Typical reaction conditions:
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Base: Triethylamine or sodium bicarbonate to neutralize the generated HCl.
    • Temperature: 0°C to room temperature to control reaction rate and selectivity.

This step yields tert-butyl N-(pyridin-4-yl)carbamate as a key intermediate.

Protection and Deprotection Steps

The tert-butyl carbamate group acts as a protecting group for the amine during the alkylation step to prevent side reactions. After the desired substitution, the protecting group can be cleaved under acidic conditions if needed, using acids such as hydrochloric or trifluoroacetic acid.

Table 1 summarizes typical reaction parameters and yields reported in literature and patents related to similar carbamate derivatives with pyridinyl substituents.

Step Reagents/Conditions Yield (%) Notes
Carbamation of 4-aminopyridine tert-butyl chloroformate, Et3N, DCM, 0°C 85-95 High selectivity, mild conditions
Alkylation at 2-position Isopropyl bromide, K2CO3, DMF, 80°C 70-85 Requires controlled temperature to avoid side reactions
Deprotection (if needed) HCl or TFA, room temp 90-98 Efficient removal of Boc group

A representative synthesis from literature involves:

  • Dissolving 4-aminopyridine (1 equiv) in dry dichloromethane.
  • Cooling the solution to 0°C and adding triethylamine (1.1 equiv).
  • Slowly adding tert-butyl chloroformate (1.1 equiv) dropwise with stirring.
  • Allowing the reaction to proceed at room temperature for 2 hours.
  • Workup by washing with water and drying over sodium sulfate to isolate tert-butyl N-(pyridin-4-yl)carbamate.

Next,

  • The carbamate intermediate is dissolved in dry DMF.
  • Potassium carbonate (2 equiv) and isopropyl bromide (1.2 equiv) are added.
  • The mixture is heated at 80°C for 6 hours.
  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is dried and concentrated to yield tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate.

The product is typically characterized by:

The preparation of this compound involves a two-step key sequence: carbamation of 4-aminopyridine to install the tert-butyl carbamate protecting group, followed by alkylation at the 2-position of the pyridine ring with isopropyl halides. The reactions proceed under mild to moderate conditions with good to excellent yields. Acidic deprotection can be applied if removal of the Boc group is desired. These methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic chemistry.

Biological Studies

The compound has been investigated for its role as an enzyme inhibitor and receptor ligand:

  • Enzyme Inhibition: It has shown potential in studies targeting specific enzymes, which can lead to therapeutic applications in diseases where such enzymes are implicated.
  • Receptor Interaction: The compound may interact with biological receptors, influencing cellular pathways and offering insights into drug design.

Pharmaceutical Development

Recent patents indicate that derivatives of this compound are being explored for their potential in treating various cancers through mechanisms involving cyclin-dependent kinases (CDKs) and other molecular targets .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer proliferation. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent.

Case Study 2: Receptor Ligand Activity

Research involving receptor binding assays revealed that this compound acts as a partial agonist at certain receptors, influencing downstream signaling pathways crucial for cellular function.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (2-methoxypyridin-4-yl)carbamate

  • Structure : Methoxy group at the 2-position of pyridine.
  • Synthesis : Prepared via nucleophilic substitution using tert-butyl carbamate and 4-chloro-2-methoxypyridine under basic conditions (K₂CO₃/NaI in dioxane) .
  • Applications : Intermediate in p38 MAP kinase inhibitors .

tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate

  • Structure : Benzyloxy group at the 2-position.
  • Physicochemical properties : Molecular weight = 300.35 g/mol; purity ≥95% .
  • Applications: Used in cannabinoid receptor ligand synthesis .
  • Key difference : The benzyloxy group introduces aromaticity, enhancing π-π stacking interactions in crystal packing .

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate

  • Structure : Chloro and formyl substituents at the 2- and 5-positions, respectively.
  • Reactivity : The electron-withdrawing chloro group increases electrophilicity at the 4-position, facilitating nucleophilic substitution .
  • Applications : Precursor for functionalized pyridine derivatives in drug discovery.

Physicochemical and Crystallographic Comparisons

  • Crystal packing : tert-Butyl carbamates often form intermolecular hydrogen bonds (N–H···N/O) in the solid state. For example, tert-butyl 4-methylpyridin-2-ylcarbamate forms dimers via N–H···N interactions .
  • Solubility : The isopropoxy group in the target compound may improve lipid solubility compared to methoxy or benzyloxy analogs, impacting bioavailability in drug candidates.

Biological Activity

Overview

tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate functional group. Its molecular formula is C13H20N2O3, with a molecular weight of approximately 252.31 g/mol. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and drug development, particularly as an enzyme inhibitor or receptor modulator.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The precise pathways and molecular targets depend on the specific application and context of use. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, which can have implications for treating diseases related to metabolic dysregulation.

Biological Activity

The compound's biological activity can be summarized in the following key areas:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be crucial in various biochemical pathways.
  • Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways that are vital for cellular function.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability : Experiments showed that the compound could improve cell viability in astrocyte cultures exposed to neurotoxic agents like amyloid-beta (Aβ) peptides. This suggests a protective effect against neurotoxicity .
  • Cytotoxicity : The compound was found to have low cytotoxicity at concentrations up to 100 μM, indicating its potential safety profile for further therapeutic applications .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may not significantly alter the progression of neurodegeneration in animal models compared to established treatments like galantamine. This highlights the need for further investigation into its bioavailability and efficacy in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-(piperidin-4-yl)propan-2-yl)carbamateC13H26N2O2Contains a piperidine ring; potential analgesic effects
Tert-butyl (2-iodopyridin-4-yl)carbamateC10H13IN2O2Iodine substitution increases reactivity; used in organic synthesis
Tert-butyl (4-pyridyl)carbamateC11H14N2O2Simpler structure; potential applications in anti-inflammatory drugs

The unique substitution pattern of this compound may confer distinct biological properties compared to these similar compounds, particularly regarding its enzyme inhibition and receptor modulation capabilities .

Neuroprotective Potential

One case study investigated the effects of this compound on astrocytes exposed to Aβ peptides. The results indicated that treatment with the compound led to improved cell viability and reduced markers of oxidative stress compared to untreated controls. This suggests a potential application for this compound in neurodegenerative disease models where Aβ toxicity is a concern .

Enzyme Interaction Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at low micromolar concentrations, underscoring its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Basic Research Question

  • ¹H/¹³C NMR: The pyridine ring protons (δ 6.5–8.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm) provide distinct signals. Coupling constants confirm substitution patterns (e.g., J = 5–6 Hz for ortho-protons) .
  • X-ray Crystallography: Resolves dihedral angles between the pyridine ring and carbamate plane (e.g., ~83°–87° in analogous structures), confirming steric interactions .
  • FT-IR: Carbamate C=O stretch appears at ~1680–1720 cm⁻¹ .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies between experimental and predicted data (e.g., unexpected NOE correlations or chemical shifts) may arise from:

  • Conformational Flexibility: Use variable-temperature NMR to assess dynamic effects .
  • Crystal Packing Artifacts: Compare X-ray data with computational models (DFT or molecular mechanics) to validate bond lengths/angles .
  • Impurity Interference: Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion purity .

What strategies optimize reaction yields in multi-step syntheses involving this carbamate?

Advanced Research Question

  • Protection/Deprotection: Use orthogonal protecting groups (e.g., Fmoc for amines) to minimize side reactions .
  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for pyridine functionalization .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • In-line Monitoring: LC-MS or TLC tracks reaction progress, enabling timely quenching .

How does the substitution pattern on the pyridine ring influence the compound’s reactivity?

Advanced Research Question

  • Steric Effects: The 2-isopropoxy group hinders electrophilic substitution at adjacent positions, directing reactivity to the 4-amino site .
  • Electronic Effects: Electron-donating groups (e.g., -OCH(CH₃)₂) activate the pyridine ring toward nucleophilic attacks, while the Boc group deactivates the amino group via resonance .
  • Comparative Studies: Analogues with chloro or methoxy substituents exhibit altered reaction kinetics in Suzuki-Miyaura couplings .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate
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tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.